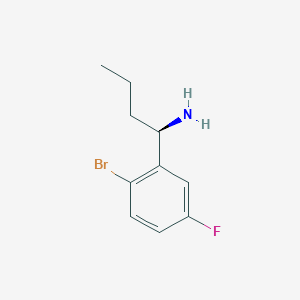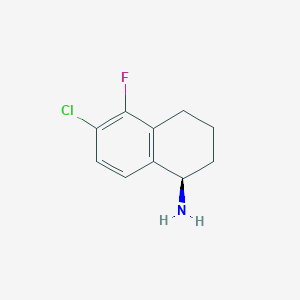
(R)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: ®-6-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine , is a chiral organic compound. Its chemical structure consists of a naphthalene ring system with a chlorine atom and a fluorine atom attached. The compound exists as a single enantiomer, specifically the ®-enantiomer.
Métodos De Preparación
a. Synthetic Routes
Several synthetic routes lead to the preparation of this compound. One common approach involves the asymmetric reduction of a precursor ketone using chiral catalysts. For example, the reduction of 6-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-one with a suitable reducing agent (such as lithium aluminum hydride) yields the desired amine.
b. Reaction Conditions
The reduction typically occurs under mild conditions, ensuring the preservation of stereochemistry. Solvents like ether or tetrahydrofuran are commonly used. The reaction temperature and time depend on the specific reagents and catalysts employed.
c. Industrial Production
In industry, large-scale production of this compound may involve continuous flow processes or batch reactions. Optimization of reaction conditions, catalysts, and purification methods is crucial for efficient synthesis.
Análisis De Reacciones Químicas
®-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: participates in various chemical reactions:
Reduction: It can undergo further reductions to form secondary amines or other derivatives.
Substitution: The chlorine and fluorine atoms make it susceptible to nucleophilic substitution reactions.
Cyclization: The compound’s bicyclic structure allows for intramolecular cyclizations.
Common reagents include reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., amines), and Lewis acids (e.g., aluminum chloride).
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique structure.
Biological Studies: It may serve as a ligand for receptors or enzymes.
Industry: It could be a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. It likely interacts with specific biological targets, affecting cellular processes or signaling pathways.
Comparación Con Compuestos Similares
While there are no direct analogs, similar compounds include other naphthalene derivatives with halogen substituents. the ®-configuration and specific combination of chlorine and fluorine atoms distinguish this compound.
Propiedades
Fórmula molecular |
C10H11ClFN |
|---|---|
Peso molecular |
199.65 g/mol |
Nombre IUPAC |
(1R)-6-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11ClFN/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2/t9-/m1/s1 |
Clave InChI |
BLHNFCKNBBEKDO-SECBINFHSA-N |
SMILES isomérico |
C1C[C@H](C2=C(C1)C(=C(C=C2)Cl)F)N |
SMILES canónico |
C1CC(C2=C(C1)C(=C(C=C2)Cl)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




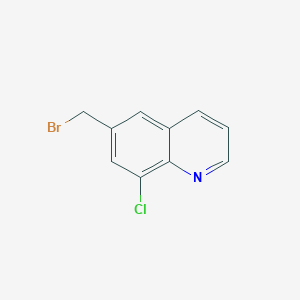


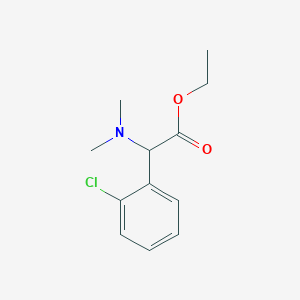
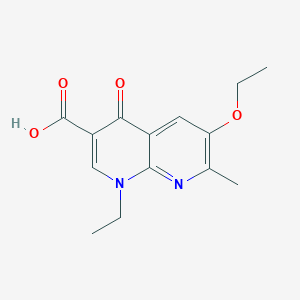


![1-Amino-1-[4-(difluoromethyl)phenyl]acetone](/img/structure/B13045229.png)

![6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13045239.png)
![N,N-dimethyl-4-[(2S)-pyrrolidin-2-yl]aniline](/img/structure/B13045242.png)
